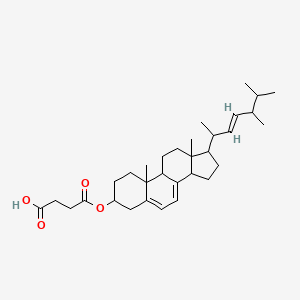amino}benzoic acid CAS No. 20943-47-9](/img/structure/B14705315.png)
2-{[4-(Butoxycarbonyl)phenyl](nitroso)amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-(Butoxycarbonyl)phenylamino}benzoic acid is an organic compound that features a nitroso group and a butoxycarbonyl-protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-(Butoxycarbonyl)phenylamino}benzoic acid typically involves the protection of the amino group with a butoxycarbonyl (Boc) group, followed by the introduction of the nitroso group. The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The nitroso group can be introduced using nitrosating agents like tert-butyl nitrite under solvent-free conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-(Butoxycarbonyl)phenylamino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Deprotection of the Boc group is typically carried out using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major product depends on the substituent introduced during the reaction.
Applications De Recherche Scientifique
2-{4-(Butoxycarbonyl)phenylamino}benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of nitroso group interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{4-(Butoxycarbonyl)phenylamino}benzoic acid involves the interaction of its functional groups with various molecular targets. The nitroso group can participate in redox reactions, while the Boc-protected amino group can be deprotected to yield a reactive amine. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{4-(Methoxycarbonyl)phenylamino}benzoic acid
- 2-{4-(Ethoxycarbonyl)phenylamino}benzoic acid
- 2-{4-(Propoxycarbonyl)phenylamino}benzoic acid
Uniqueness
2-{4-(Butoxycarbonyl)phenylamino}benzoic acid is unique due to the presence of the butoxycarbonyl group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it distinct from other similar compounds with different alkoxycarbonyl groups.
Propriétés
Numéro CAS |
20943-47-9 |
|---|---|
Formule moléculaire |
C18H18N2O5 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
2-(4-butoxycarbonyl-N-nitrosoanilino)benzoic acid |
InChI |
InChI=1S/C18H18N2O5/c1-2-3-12-25-18(23)13-8-10-14(11-9-13)20(19-24)16-7-5-4-6-15(16)17(21)22/h4-11H,2-3,12H2,1H3,(H,21,22) |
Clé InChI |
JJGXBEBQMPGBRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2C(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


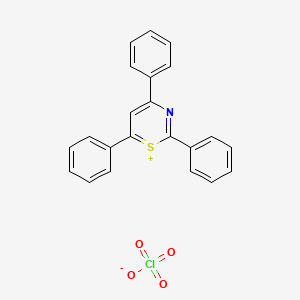

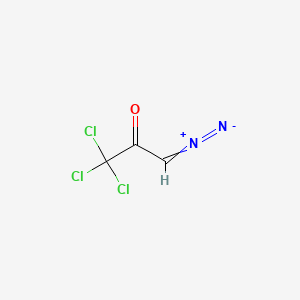

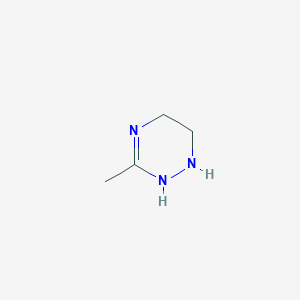

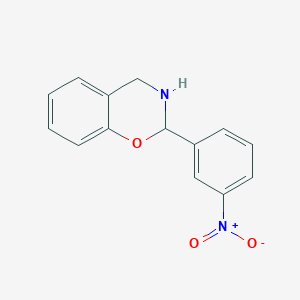
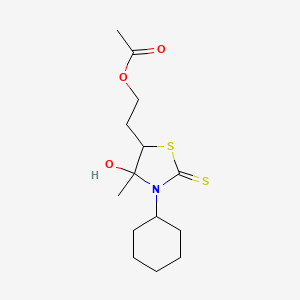
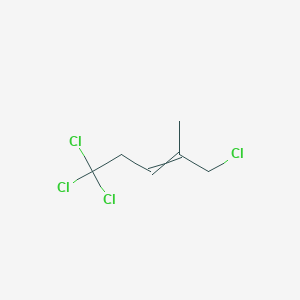
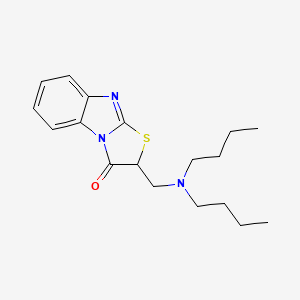
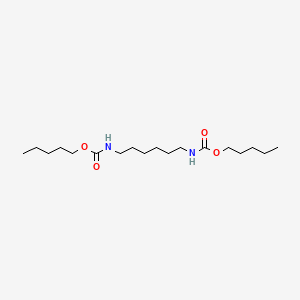
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)

